![molecular formula C20H25N5O4 B3015165 3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,4-dimethoxyphenyl)propanamide CAS No. 946234-40-8](/img/structure/B3015165.png)

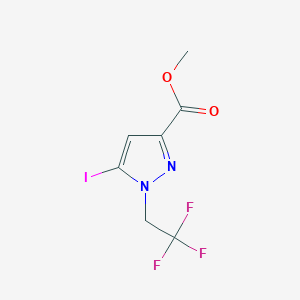

3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,4-dimethoxyphenyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

This compound is part of a broader class of pyrazolo[3,4-d]pyrimidine derivatives, known for their diverse biological activities. Studies have focused on the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives and their evaluation for antimicrobial and anticancer properties. For instance, compounds with the pyrazolo[3,4-d]pyrimidine moiety have been synthesized to assess their potential as antimicrobial and anticancer agents. These compounds have shown varying degrees of effectiveness against different cancer cell lines and microbial strains, highlighting their significance in the development of new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

Antimicrobial and Insecticidal Potential

Another research direction involves the synthesis of pyrimidine-linked pyrazole heterocyclics and their evaluation for antimicrobial and insecticidal activities. These compounds have been created using microwave irradiative cyclocondensation and tested against various microorganisms and insects like Pseudococcidae, showing promising results that could lead to new pesticides or antimicrobial agents (Deohate & Palaspagar, 2020).

Synthesis Techniques and Structural Analysis

In the field of synthetic chemistry, researchers have developed methods for synthesizing pyrazolo[3,4-d]pyrimidine analogues, focusing on structural modifications to enhance biological activity. Studies have detailed the synthesis processes, including the use of microwave irradiation for efficient synthesis, and have explored the structure-activity relationships of these compounds. This research contributes to the understanding of how structural changes in pyrazolo[3,4-d]pyrimidine derivatives can affect their biological activities, leading to more effective therapeutic agents (Guggilapu et al., 2016).

Mecanismo De Acción

Target of Action

The primary targets of this compound are Tyrosine-protein kinase Lyn , Proto-oncogene tyrosine-protein kinase Src , and Tyrosine-protein kinase Lck . These proteins play crucial roles in cell signaling pathways, regulating cellular functions such as growth, differentiation, and immune responses .

Mode of Action

This modulation can lead to changes in the signaling pathways they are involved in, potentially altering cellular functions .

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on the specific cellular context and the pathways it affects. Given its targets, the compound could potentially influence a variety of cellular processes, including cell growth and immune responses .

Propiedades

IUPAC Name |

3-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(2,4-dimethoxyphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O4/c1-20(2,3)25-18-14(11-22-25)19(27)24(12-21-18)9-8-17(26)23-15-7-6-13(28-4)10-16(15)29-5/h6-7,10-12H,8-9H2,1-5H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GARGSERFLAVZST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CCC(=O)NC3=C(C=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)-2-oxoacetamide](/img/structure/B3015083.png)

![N-(cyanomethyl)-1-[(2,4-dichlorophenyl)methyl]-N,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B3015084.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B3015086.png)

![3-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3015088.png)

![5-Quinazolin-4-yl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B3015092.png)

![N-(2,5-difluorophenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B3015094.png)

![1-[4-(Isoquinoline-5-sulfonyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B3015098.png)

![N-[2-(4-chlorophenyl)ethyl]-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide](/img/structure/B3015103.png)